4-(4-formylphenoxy)butanoic Acid
Overview
Description
4-(4-formylphenoxy)butanoic Acid is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a formyl group attached to a phenoxy group, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-formylphenoxy)butanoic Acid typically involves the reaction of 4-hydroxybenzaldehyde with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through an esterification process followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-formylphenoxy)butanoic Acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-carboxyphenoxy)butanoic Acid.
Reduction: 4-(4-hydroxyphenoxy)butanoic Acid.
Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-formylphenoxy)butanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-formylphenoxy)butanoic Acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenoxy group can participate in aromatic interactions with other molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)butanoic Acid: Similar structure but with a fluorine atom instead of a formyl group.
4-(4-Methoxyphenoxy)butanoic Acid: Contains a methoxy group instead of a formyl group.
Uniqueness
The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .
Properties
IUPAC Name |
4-(4-formylphenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,8H,1-2,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKECISRCTNHSNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393253 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99865-70-0 | |
Record name | 4-(4-formylphenoxy)butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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